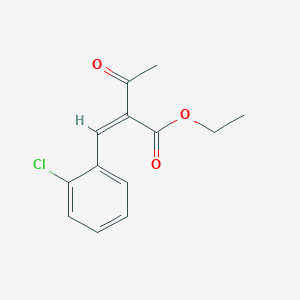
Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorophenyl group attached to a butanoate ester, with a double bond between the second and third carbon atoms in the butanoate chain. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then reacts with the aldehyde group of 2-chlorobenzaldehyde to form the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or antimicrobial agents, is ongoing.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition or receptor binding, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can be compared to other similar compounds, such as:
Ethyl (2Z)-2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxobutanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl (2Z)-2-[(2-methylphenyl)methylidene]-3-oxobutanoate: Similar structure but with a methyl group instead of chlorine.
Conclusion
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is a versatile compound with a range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Eigenschaften
CAS-Nummer |
15725-22-1 |
|---|---|
Molekularformel |
C12H11ClO3 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-8H,3H2,1-2H3/b11-8- |
InChI-Schlüssel |
QXQWIOZONGXWQO-FLIBITNWSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
| 15725-22-1 | |
Synonyme |
(Z)-Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


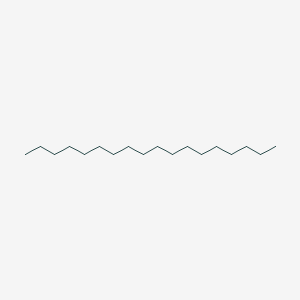

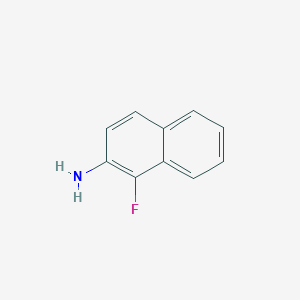

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
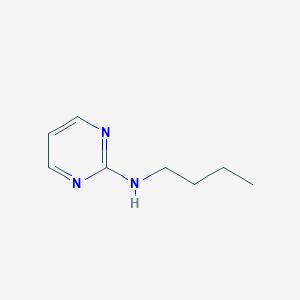
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
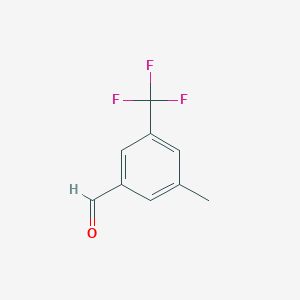
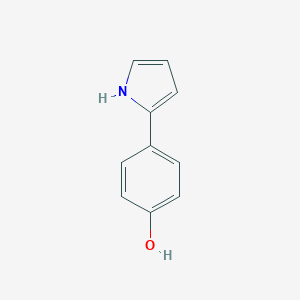
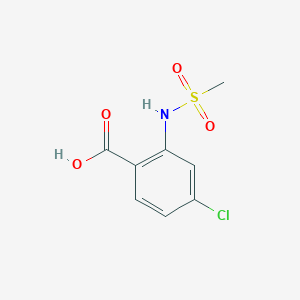
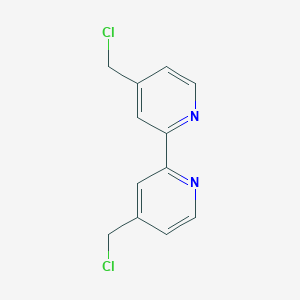
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

